molecular formula C9H14N2O B045965 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine CAS No. 119409-99-3

5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine

Cat. No. B045965
M. Wt: 166.22 g/mol
InChI Key: NZOCKZVCBPSGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of isoxazoles, which are known to have various biological activities.

Mechanism Of Action

The mechanism of action of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine is not fully understood. However, it has been suggested that it may act on the GABAergic system, which is involved in the regulation of neurotransmitter activity in the brain. It has also been suggested that it may have an effect on the NMDA receptor, which is involved in learning and memory.

Biochemical And Physiological Effects

Studies have shown that 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic effects by reducing pain sensitivity. Additionally, it has been studied for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine in lab experiments is its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its full potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic properties.

Synthesis Methods

The synthesis of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine involves a multistep process. The first step is the condensation of 4-methylpent-3-en-1-ol with hydroxylamine hydrochloride to form 5-(4-Methylpent-3-en-1-yl)isoxazol-3-ol. This intermediate is then treated with thionyl chloride to form the corresponding chloride. Finally, the chloride is reacted with ammonia to obtain the desired product, 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine.

Scientific Research Applications

5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

CAS RN

119409-99-3

Product Name

5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-(4-methylpent-3-enyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)4-3-5-8-6-9(10)11-12-8/h4,6H,3,5H2,1-2H3,(H2,10,11)

InChI Key

NZOCKZVCBPSGCC-UHFFFAOYSA-N

SMILES

CC(=CCCC1=CC(=NO1)N)C

Canonical SMILES

CC(=CCCC1=CC(=NO1)N)C

synonyms

3-Isoxazolamine,5-(4-methyl-3-pentenyl)-(9CI)

Origin of Product

United States

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